molecular formula C17H11Cl2NO4 B342342 Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342342
M. Wt: 364.2 g/mol
InChI Key: FICGJZMIVYGCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a chemical compound that belongs to the class of isoindole derivatives It is characterized by the presence of a 2,4-dichlorophenyl group attached to an isoindole ring, which is further substituted with an ethyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the condensation of 2,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as toluene or xylene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other isoindole derivatives, such as:

    Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-3-carboxylate: Similar structure but with a different substitution pattern.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(2,4-Dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their functional groups and substitution patterns.

Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C17H11Cl2NO4/c1-2-24-17(23)9-3-5-11-12(7-9)16(22)20(15(11)21)14-6-4-10(18)8-13(14)19/h3-8H,2H2,1H3

InChI Key

FICGJZMIVYGCPO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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